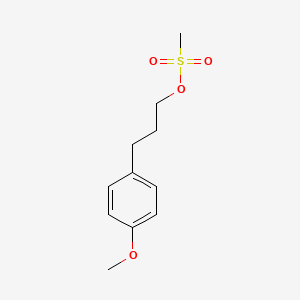
3-(4-Methoxyphenyl)propyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(4-Methoxyphenyl)propyl methanesulfonate is an organic compound with the molecular formula C11H16O5S. It is a derivative of methanesulfonic acid and is characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further linked to a methanesulfonate group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)propyl methanesulfonate typically involves the reaction of 3-(4-methoxyphenyl)propanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: In the presence of water and a base, the methanesulfonate group can be hydrolyzed to form 3-(4-methoxyphenyl)propanol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Nucleophilic substitution: The major products are the corresponding substituted derivatives of this compound.
Hydrolysis: The major product is 3-(4-methoxyphenyl)propanol.
科学的研究の応用
3-(4-Methoxyphenyl)propyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)propyl methanesulfonate involves the formation of a reactive intermediate upon cleavage of the methanesulfonate group. This intermediate can then react with nucleophiles in the cellular environment, leading to the modification of biomolecules. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the cellular context .
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenoxy)propyl methanesulfonate
- 3-(4-Methoxyphenyl)propyl hydrogen sulfate
Uniqueness
3-(4-Methoxyphenyl)propyl methanesulfonate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications .
特性
分子式 |
C11H16O4S |
|---|---|
分子量 |
244.31 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)propyl methanesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-14-11-7-5-10(6-8-11)4-3-9-15-16(2,12)13/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
BUFWKVCDMXCQFK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCCOS(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














